N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,7-dimethylquinazolin-2-amine

Catalog No.
S11587759
CAS No.
M.F
C18H20N6O
M. Wt
336.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-t...

Product Name

N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,7-dimethylquinazolin-2-amine

IUPAC Name

N-[3-(furan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4,7-dimethylquinazolin-2-amine

Molecular Formula

C18H20N6O

Molecular Weight

336.4 g/mol

InChI

InChI=1S/C18H20N6O/c1-12-5-6-15-13(2)21-18(22-16(15)8-12)23-17-19-10-24(11-20-17)9-14-4-3-7-25-14/h3-8H,9-11H2,1-2H3,(H2,19,20,21,22,23)

InChI Key

HBXAFUQKBSNOFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NCN(CN3)CC4=CC=CO4

N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,7-dimethylquinazolin-2-amine is a complex organic compound that belongs to the class of 1,3,5-triazines and quinazolines. This compound features a unique structural framework combining a furan moiety with a tetrahydro-1,3,5-triazine and a dimethylquinazoline. The presence of these heterocycles contributes to its potential biological activity and chemical reactivity. The molecular formula of this compound is C16H19N7OC_{16}H_{19}N_7O, indicating a substantial degree of nitrogen incorporation which is characteristic of many biologically active compounds.

The reactivity of N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,7-dimethylquinazolin-2-amine can be explored through various chemical transformations typical for triazine and quinazoline derivatives. Key reactions may include:

  • Nucleophilic substitutions: The amine groups can act as nucleophiles in substitution reactions.
  • Cyclization reactions: The furan and triazine rings can undergo cyclization under acidic or basic conditions to form more complex structures.
  • Oxidation and reduction: The presence of nitrogen and furan rings allows for potential oxidation states to be explored.

These reactions are critical in modifying the compound for enhanced biological activity or for creating derivatives with novel properties.

Research on compounds similar to N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,7-dimethylquinazolin-2-amine suggests significant biological activities. Compounds in this category often exhibit:

  • Antimicrobial properties: Many triazine derivatives have been shown to possess antibacterial and antifungal activities.
  • Anticancer effects: Quinazoline derivatives are known for their potential in cancer treatment due to their ability to inhibit specific kinases involved in tumor growth.
  • Anti-inflammatory effects: Some derivatives may also demonstrate anti-inflammatory properties through modulation of inflammatory pathways.

The specific biological activities of this compound would require further empirical investigation.

The synthesis of N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,7-dimethylquinazolin-2-amine could involve several steps:

  • Formation of the tetrahydrotriazine ring: This could be achieved through a cyclization reaction involving appropriate starting materials such as hydrazines and carbonyl compounds.
  • Introduction of the furan moiety: This may involve the reaction of furan derivatives with the tetrahydrotriazine intermediate under suitable conditions (e.g., heat or acid catalysis).
  • Quinazoline formation: The quinazoline structure can be synthesized through condensation reactions involving anthranilic acid derivatives and appropriate carbon sources.

Each step would need optimization for yield and purity.

N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,7-dimethylquinazolin-2-amine has potential applications in various fields:

  • Pharmaceuticals: Due to its anticipated biological activities, it could be developed as a lead compound for new drugs targeting infections or cancer.
  • Agriculture: Similar compounds have been explored as agrochemicals for pest control.
  • Material Science: Its unique structure may lend itself to applications in creating novel materials with specific electronic or optical properties.

Interaction studies are essential for understanding how N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,7-dimethylquinazolin-2-amine interacts with biological targets:

  • Binding assays: These studies can determine the affinity of the compound for various receptors or enzymes.
  • Mechanistic studies: Understanding how this compound affects cellular pathways can elucidate its therapeutic potential.
  • Toxicological assessments: Evaluating its safety profile through acute toxicity tests in animal models is critical before any clinical applications.

Several compounds share structural or functional similarities with N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,7-dimethylquinazolin-2-amines. These include:

Compound NameStructural FeaturesNotable Activities
4-{2-[7-amino-(furan)]triazolo[1,5-a][1,3]triazin}Contains triazole and furanAntimicrobial
6-(fluorodinitromethyl)-3-nitro-tetrahydrotriazineTetrahydrotriazine backboneEnergetic material
7-aminoquinazoline derivativesQuinazoline coreAnticancer

Uniqueness

N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-y]-4,7-dimethylquinazolin-2-amines' unique combination of both furan and triazine functionalities sets it apart from other compounds by potentially offering dual mechanisms of action against various biological targets. This structural diversity may enhance its efficacy compared to more traditional single-target drugs.

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

336.16985928 g/mol

Monoisotopic Mass

336.16985928 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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